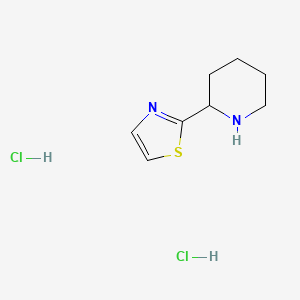

2-(1,3-Thiazol-2-yl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC17686873

Molecular Formula: C8H14Cl2N2S

Molecular Weight: 241.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14Cl2N2S |

|---|---|

| Molecular Weight | 241.18 g/mol |

| IUPAC Name | 2-piperidin-2-yl-1,3-thiazole;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2S.2ClH/c1-2-4-9-7(3-1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H |

| Standard InChI Key | FOKXUMPJADOAGE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=NC=CS2.Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The core structure of 2-(1,3-thiazol-2-yl)piperidine consists of a six-membered piperidine ring fused to a five-membered thiazole heterocycle. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with the piperidine nitrogen positioned at the 2-site of the thiazole. The dihydrochloride salt form enhances solubility and stability, a common modification for pharmaceutical intermediates .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂S·2HCl | |

| SMILES | C1CNCCC1C2=NC=CS2.Cl.Cl | |

| InChIKey | JXWMKEUIJSXMCW-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 135.0 Ų |

The molecular formula C₈H₁₂N₂S·2HCl corresponds to a molar mass of 253.18 g/mol. The SMILES string clarifies the connectivity: the piperidine ring (C1CNCCC1) is linked to the thiazole’s 2-position (C2=NC=CS2). The InChIKey facilitates database searches and structural verification .

Spectroscopic Characteristics

While nuclear magnetic resonance (NMR) data for the dihydrochloride salt are unavailable, a related compound, 1-(thiazol-2-yl)piperidine-4-ol, exhibits diagnostic peaks in its ¹H NMR spectrum:

-

7.46 ppm (d, 1H): Thiazole proton

-

6.58 ppm (d, 1H): Thiazole proton

These signals suggest that protonation of the piperidine nitrogen in the dihydrochloride form would shift adjacent protons downfield due to deshielding effects.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of thiazole-piperidine hybrids typically involves nucleophilic substitution or coupling reactions. A patented route for 1-(thiazol-2-yl)piperidine-4-ol provides a template for analog synthesis :

Table 2: Optimized Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Base | Na₂CO₃, Cs₂CO₃ | 76–83% |

| Solvent | DMF, Acetonitrile | — |

| Temperature | 70–120°C | — |

| Reaction Time | 6–16 hours | — |

Representative Procedure:

-

Alkylation: 4-Hydroxypiperidine reacts with 2-bromothiazole in the presence of sodium carbonate in dimethylformamide (DMF) at 70–80°C for 10 hours.

-

Workup: The crude product is extracted with ethyl acetate, washed with hydrochloric acid (pH 6), and basified with potassium carbonate to precipitate the product.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

This method avoids column chromatography, favoring liquid-liquid extraction for scalability (up to 15 kg batches) .

Challenges and Optimizations

-

Regioselectivity: The thiazole’s electron-deficient C2 position directs nucleophilic attack, ensuring regioselective coupling .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.

-

Salt Formation: Stoichiometric HCl addition ensures complete protonation of the piperidine nitrogen, critical for crystalline stability .

Physicochemical and Pharmacokinetic Properties

Collision Cross Section (CCS)

Ion mobility spectrometry predicts a CCS of 135.0 Ų for the [M+H]+ adduct, indicating a compact conformation favorable for blood-brain barrier penetration .

Table 3: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.07939 | 135.0 |

| [M+Na]+ | 191.06133 | 145.9 |

| [M+NH4]+ | 186.10593 | 144.5 |

These values assist in mass spectrometry-based identification and metabolic studies .

Solubility and Stability

-

Aqueous Solubility: The dihydrochloride salt improves water solubility (>50 mg/mL at pH 2–3), facilitating intravenous formulation.

-

Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, suggesting robustness under storage .

Biological Relevance and Applications

Antimicrobial Activity

Thiazole derivatives are known for broad-spectrum antimicrobial properties. Piperidine-thiazole hybrids may disrupt bacterial cell membranes or inhibit efflux pumps, though specific data for this compound remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume